2-Sec-butylpyrrolidine
CAS No.: 383127-24-0
Cat. No.: VC7886788
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 383127-24-0 |
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Molecular Formula | C8H17N |
Molecular Weight | 127.23 g/mol |
IUPAC Name | 2-butan-2-ylpyrrolidine |
Standard InChI | InChI=1S/C8H17N/c1-3-7(2)8-5-4-6-9-8/h7-9H,3-6H2,1-2H3 |
Standard InChI Key | KCHJATHVAOQQQV-UHFFFAOYSA-N |
SMILES | CCC(C)C1CCCN1 |
Canonical SMILES | CCC(C)C1CCCN1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Sec-butylpyrrolidine (C<sub>8</sub>H<sub>17</sub>N) consists of a pyrrolidine ring—a saturated five-membered ring with four carbon atoms and one nitrogen atom—substituted at the 2-position with a sec-butyl group (-CH(CH<sub>2</sub>CH<sub>3</sub>)CH<sub>2</sub>). The sec-butyl configuration introduces a branching point at the second carbon of the substituent, distinguishing it from linear or tert-butyl analogs.
Table 1: Theoretical Physicochemical Properties of 2-Sec-Butylpyrrolidine
Property | Value (Theoretical) |
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Molecular Formula | C<sub>8</sub>H<sub>17</sub>N |
Molecular Weight | 127.23 g/mol |
Boiling Point | ~180–200°C (estimated) |
Density | 0.85–0.90 g/cm³ |
Solubility | Miscible in organic solvents (e.g., THF, chloroform) |
Theoretical values are derived from analogous pyrrolidine derivatives . Experimental data specific to 2-sec-butylpyrrolidine remains scarce in the literature.
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 2-sec-butylpyrrolidine can be inferred from methods described for structurally related pyrrolidine derivatives. A prominent approach involves asymmetric aldol reactions and functional group transformations, as outlined in the patent US20040236118A1 .
Aldol Condensation Strategy
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Aldehyde Preparation: A pyrrolidine-2-carbaldehyde derivative is synthesized via reduction of an ester precursor (e.g., methyl pyrrolidine-2-carboxylate) using agents like sodium bis(2-methoxyethoxy)aluminum hydride .
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Asymmetric Aldol Reaction: The aldehyde reacts with a sec-butyl-containing ketone or aldehyde in the presence of a chiral auxiliary (e.g., optically active aminoethanol derivatives) to form a β-hydroxy intermediate. Lithium bis(trimethylsilyl)amide (LHMDS) is commonly employed as a base to facilitate this step .
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Reductive Amination: The intermediate undergoes reduction using lithium aluminum hydride (LiAlH<sub>4</sub>) or similar agents to yield the final sec-butyl-substituted pyrrolidine .
Silylation-Desilylation Approach
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Protection: The nitrogen atom of pyrrolidine is protected with a t-butoxycarbonyl (Boc) group to prevent undesired side reactions.
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Substitution: A sec-butyl group is introduced via nucleophilic substitution or Grignard reactions.
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Deprotection: The Boc group is removed under acidic conditions (e.g., HCl in dioxane) to yield the free amine .
Physicochemical Properties
Stability and Reactivity
Pyrrolidine derivatives are generally stable under inert atmospheres but prone to oxidation at the nitrogen center. The sec-butyl group enhances lipophilicity, making the compound more soluble in nonpolar solvents .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include N-H stretching (~3300 cm<sup>-1</sup>) and C-N vibrations (~1200 cm<sup>-1</sup>).
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NMR: <sup>1</sup>H NMR would show signals for the pyrrolidine ring protons (δ 1.5–3.0 ppm) and sec-butyl methyl groups (δ 0.8–1.2 ppm) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
2-Sec-butylpyrrolidine serves as a precursor in synthesizing carbapenem antibiotics, which exhibit broad-spectrum antimicrobial activity. For example, derivatives like (2S,4S)-2-[[(3R)-pyrrolidin-3-yl-(R)-hydroxy]methyl]pyrrolidin-4-thiol are critical intermediates in antimicrobial agents .
Agrochemicals
Future Research Directions
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Experimental Characterization: Direct measurement of physicochemical properties (e.g., melting point, specific rotation) is needed.
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Biological Activity Screening: Evaluate antimicrobial or insect-repellent efficacy in vitro.
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Process Optimization: Develop greener synthetic routes using biocatalysts or flow chemistry.
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